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Compound of Interest

Compound Name: cC175

Cat. No.: B1668177

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for various surface
modification techniques applicable to C175 beryllium copper. This high-conductivity alloy is
prized for its combination of electrical and thermal conductivity, moderate strength, and good
formability. However, for demanding applications, its surface properties such as hardness, wear
resistance, and corrosion resistance may require enhancement. The following sections detail
several surface modification techniques, including their underlying principles, experimental
protocols, and the expected impact on the material's performance, supported by quantitative
data where available.

Overview of Surface Modification Techniques

Surface modification of C175 beryllium copper is employed to enhance its performance
characteristics without altering the bulk properties of the alloy. The choice of technique
depends on the desired outcome, whether it be increased hardness, improved resistance to
wear and corrosion, or enhanced biocompatibility. This document focuses on the following key
techniques:

o Electroplating (Nickel and Gold)

o Electroless Nickel-Phosphorus Plating
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e Plasma Nitriding
e lon Implantation

These methods offer a range of surface property enhancements, and their selection is critical
for optimizing the performance of C175 components in specific applications.

Electroplating: Nickel and Gold

Electroplating is a widely used process to deposit a thin layer of a desired metal onto a
conductive substrate. For C175 beryllium copper, nickel is often used as a diffusion barrier and
for wear and corrosion resistance, while gold is applied for its excellent electrical conductivity
and biocompatibility.[1][2]

Application Notes

Nickel plating on C175 provides a harder surface, improving its resistance to wear and
extending the service life of components subjected to friction.[1] It also acts as an effective
barrier to prevent the diffusion of elements from the base material into subsequent coatings,
such as gold.[2] Gold plating is often the final layer, particularly in electrical and medical
applications, due to its high conductivity, resistance to oxidation, and biocompatibility.

Experimental Protocol: Nickel and Gold Plating

This protocol outlines the steps for electroplating C175 beryllium copper with a nickel
underlayer and a gold topcoat, adhering to standards such as MIL-C-14550 and ASTM B734.

[3]14]

Materials:

C175 Beryllium Copper substrate

Alkaline cleaning solution

Acid activation solution (e.qg., sulfuric acid-based)

Wood's Nickel Strike solution (for initial nickel adhesion)
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» Sulfamate Nickel plating solution

¢ Gold plating solution (e.g., citrate or phosphate-based)
» Deionized water

Procedure:

o Degreasing: Thoroughly clean the C175 substrate with an alkaline cleaner to remove any
organic contaminants.

» Rinsing: Rinse the substrate with deionized water.

¢ Acid Activation: Immerse the substrate in an acid activation bath to remove any surface
oxides.

e Rinsing: Rinse thoroughly with deionized water.

o Wood's Nickel Strike: Apply a thin, adherent layer of nickel using a Wood's Nickel Strike. This
is crucial for ensuring good adhesion to the beryllium copper.

» Rinsing: Rinse with deionized water.

o Sulfamate Nickel Plating: Plate with sulfamate nickel to the desired thickness. This layer
provides the primary wear resistance and diffusion barrier.

» Rinsing: Rinse with deionized water.
e Gold Plating: Plate with gold to the final desired thickness.
e Final Rinse and Drying: Rinse with deionized water and dry thoroughly.

Process Flow Diagram:
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Fig. 1: Electroplating Workflow for C175 BeCu

Electroless Nickel-Phosphorus Plating

Electroless nickel-phosphorus (Ni-P) plating is an autocatalytic chemical process that deposits
a layer of nickel-phosphorus alloy on a substrate without the use of an external electrical
current. This method is known for producing a very uniform coating, even on complex
geometries.

Application Notes

Electroless Ni-P coatings on beryllium copper alloys significantly increase surface hardness
and wear resistance. The hardness can be further enhanced through post-plating heat
treatment. These coatings also provide excellent corrosion protection. For instance, studies on
a similar C17200 beryllium copper alloy have shown that a Ni-P coating can increase the
surface hardness from 340 HV to an average of 997 HV after heat treatment.[5] This process is
particularly beneficial for applications requiring high precision and uniform wear characteristics.

Experimental Protocol: Electroless Nickel-Phosphorus
Plating

This protocol is based on established procedures for plating on copper alloys and is compliant
with standards like ASTM B733.

Materials:
e C175 Beryllium Copper substrate

Alkaline soak cleaner

Acid etch solution (e.g., sulfuric acid-based)

Electroless nickel-phosphorus plating bath

Deionized water

Oven for heat treatment

© 2025 BenchChem. All rights reserved. 4 /13 Tech Support


https://iasj.rdd.edu.iq/journals/uploads/2024/12/24/53195c77e12fc4a37c999fe314629f28.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1668177?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Methodological & Application

Check Availability & Pricing

Procedure:

o Alkaline Cleaning: Clean the C175 part in an alkaline soak cleaner to remove oils and
grease.

e Rinsing: Rinse with deionized water.

e Acid Etching: Etch the surface with a mild acid solution to remove oxides and activate the
surface.

e Rinsing: Rinse thoroughly with deionized water.

o Electroless Nickel Plating: Immerse the part in the electroless nickel-phosphorus plating
bath. The bath temperature and pH must be carefully controlled to achieve the desired
plating rate and phosphorus content.

e Rinsing: Rinse with deionized water.
e Drying: Dry the plated part.

» Heat Treatment (Optional): For maximum hardness, heat-treat the coated part. A typical
cycle is 200°C for 24 hours, which has been shown to significantly increase hardness without
negatively affecting the substrate's properties.[5]

Logical Relationship Diagram:
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Fig. 2: Electroless Nickel Plating Process Logic

Plasma Nitriding
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Plasma nitriding is a thermochemical surface hardening process that introduces nitrogen into
the surface of a material in a plasma environment. This process can significantly increase the
surface hardness and wear resistance of copper alloys.

Application Notes

While not as common for copper alloys as for steels, plasma nitriding can be adapted to
enhance the surface properties of C175 beryllium copper. The process forms hard nitride
compounds in the surface layer, leading to a substantial increase in hardness and improved
tribological performance.[6] The low processing temperatures (typically 400-590°C) minimize
the risk of thermal distortion of precision components.[6]

Experimental Protocol: Plasma Nitriding

This protocol provides a general guideline for plasma nitriding of high-conductivity copper
alloys, which can be optimized for C175.

Equipment:

e Vacuum furnace with plasma generation capabilities

» Nitrogen (N2) and Hydrogen (Hz) or Argon (Ar) gas supply with mass flow controllers

e Temperature and pressure control systems

Procedure:

e Cleaning: Thoroughly clean the C175 components to remove any surface contamination.

» Loading: Place the components in the vacuum chamber, ensuring they are electrically
isolated and can act as the cathode.

» Evacuation: Evacuate the chamber to a base pressure typically below 0.1 Pa.

e Heating and Sputter Cleaning: Heat the components in a hydrogen or argon plasma. This
step serves to both heat the parts to the process temperature and to sputter-clean the
surface, removing any remaining oxides.
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 Nitriding: Introduce a mixture of nitrogen and hydrogen (or argon) gas into the chamber. A
typical gas mixture is 75% H2 and 25% N-.

e Plasma Generation: Apply a DC voltage to generate a glow discharge plasma around the
components.

e Process Parameters: Maintain the process at a temperature between 400°C and 500°C and
a pressure of 50 to 600 Pa for a duration of several hours, depending on the desired case
depth.[6][7]

o Cooling: After the treatment time, cool the components under vacuum or in a nitrogen
atmosphere to prevent oxidation.

Process Parameter Relationship Diagram:

Surface Hardness Wear Resistance
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Fig. 3: Key Parameters in Plasma Nitriding

lon Implantation

lon implantation is a surface modification technique where ions of a specific element are
accelerated to high energies and embedded into the surface of a substrate. This process can
alter the chemical and physical properties of the surface layer without changing the bulk
material.

© 2025 BenchChem. All rights reserved. 7/13 Tech Support


https://thermalprocessing.com/plasma-ion-nitriding-for-enhancing-component-properties/
https://www.aalberts-st.com/processes/plasma-ion-nitriding/
https://www.benchchem.com/product/b1668177?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1668177?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GHE Methodological & Application

Check Availability & Pricing

Application Notes

lon implantation can be used to improve the tribological properties of C175 beryllium copper by
increasing surface hardness and reducing the coefficient of friction.[8] For copper alloys,
nitrogen ion implantation has been shown to be effective in improving wear resistance.[9] The
process is carried out at low temperatures, which avoids thermal distortion of the workpiece.
The shallow treatment depth (typically less than 1 micrometer) means that it is most suitable for
applications where surface interactions are critical.[10]

Experimental Protocol: lon Implantation

This protocol provides a general framework for nitrogen ion implantation into a copper alloy
substrate.

Equipment:

 lon implanter with a suitable ion source (e.g., for N*)
e High-vacuum chamber

o Sample holder and manipulation system

Procedure:

o Sample Preparation: Clean and polish the C175 substrate to a mirror finish to ensure a
uniform implantation depth.

e Mounting: Mount the substrate in the target chamber of the ion implanter.
» Evacuation: Evacuate the chamber to a high vacuum (typically < 10-* Pa).
o lon Beam Generation: Generate a beam of nitrogen ions (N*).

o Acceleration: Accelerate the ions to the desired energy, typically in the range of 50 to 150
keV.[10]

o Implantation: Direct the ion beam onto the surface of the C175 substrate. The ion dose is a
critical parameter and typically ranges from 10¢ to 1018 ions/cmz2.[10] The substrate may be
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rotated or rastered to ensure a uniform implantation over the entire surface.

o Post-Implantation: The component is removed from the chamber. No further thermal

treatment is typically required.

lon Implantation Logic Diagram:
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:
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Fig. 4: lon Implantation Process Overview

Quantitative Data Summary

The following tables summarize the available quantitative data for the surface properties of
modified C175 beryllium copper and similar alloys. It is important to note that specific values
can vary significantly based on the exact process parameters and testing conditions.

Table 1: Hardness of Surface Modified Beryllium Copper
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Surface Treatment Substrate Hardness (HV) Reference
Uncoated C17200 340 [5]
Electroless Ni-P (Heat

Treated at 200°C for C17200 997 (average) [5]

24h)

Table 2: Wear and Friction Properties of Surface Modified Beryllium Copper

Surface Test Wear Rate Coefficient
Substrate o o Reference
Treatment Condition (mm?3/N-m) of Friction
o 0.5-0.6
Uncoated C17200 Dry Sliding - o [11]
(initial)
Electroless Micro-
Ni-P (Heat C17200 abrasive 2.04x10°% - [5]
Treated) wear
Micro-
Uncoated C17200 abrasive 3.03x 10-° - [5]
wear

Note: Data for C175 is limited; C17200 is a high-strength beryllium copper and may exhibit
different base properties.

Table 3: Corrosion Resistance of Surface Modified Beryllium Copper
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Surface Test Corrosion
Substrate . Reference
Treatment Environment Rate (umlyear)

ASTM B117 Salt  Tarnishing

Bare Brass - [12]
Spray (96h) observed
Urban

Copper Alloys - 09-22 [13]
Atmosphere
Marine

Copper Alloys - 06-11 [13]
Atmosphere
Rural

Copper Alloys - 0.2-0.6 [13]
Atmosphere

Note: Specific corrosion data for coated C175 is not readily available in the searched literature.
The data presented is for general copper alloys to provide a baseline for comparison.

Conclusion

The surface modification techniques detailed in this document offer significant potential for
enhancing the performance of C175 beryllium copper in a variety of demanding applications.
Electroplating and electroless nickel plating are well-established methods for improving
hardness, wear resistance, and providing a barrier for subsequent coatings. Plasma nitriding
and ion implantation represent more advanced techniques capable of producing very hard and
wear-resistant surfaces with minimal dimensional changes.

The selection of the most appropriate technique will depend on a thorough analysis of the
specific application requirements, including the operating environment, the nature of the wear
and corrosive challenges, and cost considerations. The provided protocols offer a starting point
for researchers and engineers to develop and optimize surface treatments for C175 beryllium
copper components. Further research is needed to generate more comprehensive and
comparative quantitative data for these advanced surface modifications specifically on the
C175 alloy.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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